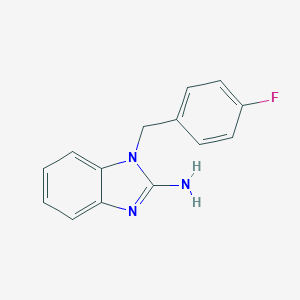

1-(4-Fluorophenylmethyl)-2-aminobenzimidazole

概要

説明

1-(4-Fluorophenylmethyl)-2-aminobenzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 4-fluorophenylmethyl group and an amino group Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenylmethyl)-2-aminobenzimidazole can be synthesized through various synthetic routes. One common method involves the condensation of o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions to form the benzimidazole ring. The reaction typically proceeds in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.

化学反応の分析

Functionalization at the 2-Amino Group

The 2-amino group undergoes nucleophilic substitution and condensation reactions:

-

Alkylation : Reaction with methyl iodide in ethanol produces N-methyl derivatives (e.g., 1-(4-fluorophenylmethyl)-2-(methylamino)benzimidazole) .

-

Thiazole Formation : Condensation with α-halocarbonyl compounds (e.g., chloroacetyl chloride) yields thiazole-fused derivatives (Fig. 1) .

Example Reaction :

text1-(4-Fluorophenylmethyl)-2-aminobenzimidazole + Phenacyl chloride → N-((1H-benzimidazol-2-yl)methyl)-4-phenylthiazol-2-amine[4]

| Substrate | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Phenacyl chloride | Thiazol-2-amine derivative | Reflux, DMF, 8 hr | 60–68 |

Azo Coupling Reactions

The 2-amino group participates in diazo coupling with aromatic diazonium salts to form arylazo derivatives :

-

General Protocol : React with 4-substituted benzenediazonium chlorides (e.g., 4-nitrobenzenediazonium chloride) under acidic conditions (0–5°C) .

Key Example :

textThis compound + 4-NO₂C₆H₄N₂⁺Cl⁻ → 2-(((1H-Benzimidazol-2-yl)methyl)imino)-5-(4-nitrophenyl)diazenylthiazolidin-4-one[4]

| Diazonium Salt | Product | Yield (%) | Source |

|---|---|---|---|

| 4-Nitrobenzenediazonium | Nitrophenyl-diazenyl derivative | 72 |

Mechanistic Insights

-

Radical Pathway : Cyclodesulfurization proceeds via thiyl radical intermediates under visible light, confirmed by radical trapping experiments with BHT (Table 3) .

-

Base Dependency : Inorganic bases (K₂CO₃) enhance deprotonation of thiourea intermediates, facilitating cyclization .

Key Mechanistic Steps :

-

Deprotonation of thiourea to thiolate anion.

-

Visible light excitation generates singlet oxygen, forming thiyl radicals.

-

Radical coupling and cyclization yield the benzimidazole product .

Scale-Up and Practical Considerations

科学的研究の応用

Inhibition of Ion Channels

Recent studies have demonstrated that derivatives of 2-aminobenzimidazole, including 1-(4-Fluorophenylmethyl)-2-aminobenzimidazole, exhibit potent inhibitory effects on transient receptor potential canonical (TRPC) channels, specifically TRPC4 and TRPC5. These channels are implicated in various physiological processes and pathologies, making them attractive targets for therapeutic intervention. The compound has been shown to effectively block TRPC-mediated currents, providing a foundation for its use as a pharmacological tool in studying TRPC channel functions .

Antimicrobial Activity

Research indicates that 2-aminobenzimidazole derivatives possess antimicrobial properties. Specifically, studies have highlighted their effectiveness against biofilms formed by Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The ability of these compounds to disrupt biofilm formation suggests potential applications in treating infections resistant to conventional antibiotics .

Enzyme Mimicry and Catalysis

This compound has also been explored for its catalytic properties in hydrolysis reactions. It acts as a metal-free enzyme mimic, facilitating reactions under mild conditions. This characteristic opens avenues for its application in organic synthesis and biocatalysis, potentially leading to more sustainable chemical processes .

Case Study 1: TRPC Channel Inhibition

A study published in Nature Communications detailed the characterization of various aminobenzimidazole derivatives, including this compound. The findings revealed that this compound selectively inhibits TRPC4 and TRPC5 channels without affecting other ion channels, indicating its specificity and potential as a therapeutic agent for diseases involving dysregulated TRPC channel activity .

Case Study 2: Antimicrobial Efficacy

In an investigation published in Angewandte Chemie, researchers evaluated the efficacy of aminobenzimidazole derivatives against Pseudomonas aeruginosa biofilms. The study found that these compounds significantly reduced biofilm biomass and viability, suggesting their potential role in developing new antimicrobial therapies targeting resistant strains .

作用機序

The mechanism of action of 1-(4-Fluorophenylmethyl)-2-aminobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit DNA synthesis or interfere with protein function, resulting in antimicrobial or anticancer effects.

類似化合物との比較

- 1-(4-Fluorophenyl)-2-aminobenzimidazole

- 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole

- 1-(4-Bromophenylmethyl)-2-aminobenzimidazole

Comparison: 1-(4-Fluorophenylmethyl)-2-aminobenzimidazole is unique due to the presence of the fluorine atom, which enhances its biological activity and metabolic stability compared to its chloro and bromo analogs. The fluorine atom also influences the compound’s electronic properties, making it more reactive in certain chemical reactions.

生物活性

1-(4-Fluorophenylmethyl)-2-aminobenzimidazole is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Overview of this compound

The compound features a benzimidazole core with a 4-fluorophenylmethyl substituent and an amino group. The presence of the fluorine atom is believed to enhance its biological activity and metabolic stability compared to other halogenated analogs.

Target Receptors and Pathways

This compound may interact with multiple biological pathways, similar to other benzimidazole derivatives. These compounds often exhibit high affinity for various receptors, influencing numerous biochemical processes. For instance, related indole derivatives have shown inhibitory effects against certain viruses and modulated various signaling pathways.

Biochemical Pathways

The compound is hypothesized to influence several biochemical pathways critical for cellular function. Its structural similarity to indole derivatives suggests potential interactions with enzymes involved in metabolic processes.

Antimicrobial Activity

Research has indicated that compounds within the benzimidazole class possess significant antimicrobial properties. For example, studies on 2-aminobenzimidazoles have demonstrated activity against Leishmania infantum, a parasite responsible for leishmaniasis. In vitro assays showed moderate potency, with IC50 values indicating effective inhibition at specific concentrations .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been explored extensively. Compounds similar to this compound have been reported to exhibit inhibitory activity against various viruses, suggesting a promising avenue for therapeutic development .

Anticancer Properties

The anticancer activity of this compound has also been investigated. A study highlighted the effectiveness of related compounds in inhibiting cancer cell proliferation through modulation of cell cycle phases. Specifically, these compounds increased the percentage of cells in the G2/M phase while decreasing those in G1, indicating a potential mechanism for their antiproliferative effects .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound and its analogs:

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEARVXVLEKCISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057838 | |

| Record name | 1-(4-Fluorobenzyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83783-69-1 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-((4-fluorophenyl)methyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorobenzyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-[(4-fluorophenyl)methyl]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。